molecular formula C8H7N3S B1611614 1H-Indazole-3-carbothioamide CAS No. 28751-69-1

1H-Indazole-3-carbothioamide

Cat. No.: B1611614
CAS No.: 28751-69-1
M. Wt: 177.23 g/mol
InChI Key: YFXRXRMNOOOQSS-UHFFFAOYSA-N
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Description

1H-Indazole-3-carbothioamide is a heterocyclic compound with the molecular formula C8H7N3S It is characterized by an indazole ring system substituted with a carbothioamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the carbothioamide derivative. The reaction conditions typically include:

    Solvent: Anhydrous solvents such as dichloromethane or chloroform.

    Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts are generally not required for these reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbothioamide group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and acetonitrile.

Major Products:

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Amines and related compounds.

    Substitution Products: Various substituted indazole derivatives.

Scientific Research Applications

1H-Indazole-3-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-indazole-3-carbothioamide involves its interaction with various molecular targets. The carbothioamide group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzymes or interaction with DNA, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1H-Indazole-3-carbothioamide can be compared with other indazole derivatives such as:

    1H-Indazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.

    1H-Indazole-3-carboxylic acid: Precursor in the synthesis of this compound.

    1H-Indazole-3-thiol: Contains a thiol group, offering different reactivity and applications.

Uniqueness: this compound is unique due to its carbothioamide group, which imparts distinct chemical and biological properties compared to other indazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1H-indazole-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXRXRMNOOOQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482980
Record name 1H-Indazole-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28751-69-1
Record name 1H-Indazole-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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